molecular formula C6H5ClFNO3S B2547219 3-Chloro-2-methoxypyridine-4-sulfonyl fluoride CAS No. 2241141-37-5

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride

Cat. No.: B2547219
CAS No.: 2241141-37-5
M. Wt: 225.62
InChI Key: BSAIDMDRBUATNT-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride is a specialized heteroaromatic sulfonyl fluoride reagent of significant interest in modern chemical biology and medicinal chemistry. Its molecular structure integrates a sulfonyl fluoride moiety, a key functional group known for its high reactivity and selectivity, particularly in the groundbreaking Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform . SuFEx enables reliable and facile connections between small molecules under mild conditions, making this compound a valuable building block for constructing complex molecular architectures and discovering new functional materials. In biochemical contexts, sulfonyl fluorides are recognized for their ability to covalently modify active site residues in proteins, such as serines, threonines, tyrosines, and lysines, acting as activity-based probes (ABPs) . The inherent stability of the sulfonyl fluoride group compared to sulfonyl chlorides allows for better handling in aqueous buffers, while its reactivity enables the specific labeling of proteins, facilitating proteomics research and enzyme mechanism studies. The pyridine core, substituted with chloro and methoxy groups, contributes unique electronic and steric properties, potentially guiding the compound's reactivity and bioavailability. This makes this compound a versatile intermediate for developing covalent inhibitors and biochemical probes targeting a wide array of enzymes. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-chloro-2-methoxypyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIDMDRBUATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinates.

Scientific Research Applications

Chemical Properties and Reactivity

The sulfonyl fluoride group in 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is particularly reactive, enabling it to participate in nucleophilic substitution reactions. This reactivity allows the compound to interact with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. Additionally, hydrolysis can occur in the presence of water, yielding the corresponding sulfonic acid.

The compound is also suitable for use in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it can act as an electrophile in constructing more complex molecular architectures .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound serves as an important intermediate in synthesizing various biologically active compounds. Its derivatives have been explored for their potential in developing antimicrobial agents and inhibitors targeting specific enzymes. The ability of sulfonyl fluorides to form covalent bonds with nucleophilic residues in enzyme active sites makes them valuable tools for drug discovery .

Case Studies

  • Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. Studies have shown that modifications of this compound can lead to new antibiotics targeting resistant bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, including proteases. The covalent modification of serine residues by sulfonyl fluorides has been utilized to probe enzyme mechanisms and develop selective inhibitors .

Organic Synthesis

The versatility of this compound extends to organic synthesis. It serves as a building block for constructing complex molecules through various reactions, including:

  • C–X Bond Formation : It can facilitate the formation of carbon-carbon (C–C), carbon-nitrogen (C–N), and carbon-fluorine (C–F) bonds .
  • Multicomponent Reactions : The compound has been employed in one-pot synthesis strategies that streamline the production of complex molecules while maintaining high yields .

Chemical Biology

In chemical biology, this compound functions as a covalent probe for studying protein interactions and enzyme dynamics. Its ability to selectively modify reactive residues makes it useful for mapping enzyme binding sites and investigating protein-protein interactions. This capability is crucial for identifying therapeutic targets and understanding disease mechanisms .

Notable Research Findings

  • Target Identification : Studies have utilized sulfonyl fluorides as probes to identify functionally important residues within enzymes, aiding in the development of new therapeutic strategies against diseases such as cancer .
  • Mapping Enzyme Binding Sites : Research demonstrates how these compounds can be employed to elucidate binding interactions between enzymes and substrates, providing insights into enzyme functionality and potential inhibitors .

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-2-methoxypyridine-4-sulfonyl fluoride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (target) C₆H₅ClFNO₃S ~216.62 (calculated) Chloro (C3), methoxy (C2), sulfonyl fluoride (C4) Likely SuFEx reagent; high reactivity in covalent bonding
2-Chloro-pyridine-3-sulfonyl chloride C₅H₃Cl₂NO₂S 212.05 Chloro (C2), sulfonyl chloride (C3) Nucleophilic substitution precursor; used in sulfonamide synthesis
2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide C₁₉H₁₄Cl₂N₂O₃S 437.30 Chloro, methylsulfonyl, pyridine, benzamide Medicinal chemistry candidate (e.g., kinase inhibition)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 333.72 Chlorophenylsulfanyl, trifluoromethyl, aldehyde Agrochemical or pharmaceutical intermediate

Key Observations:

Functional Group Reactivity :

  • Sulfonyl fluoride (target) vs. sulfonyl chloride (2-chloro-pyridine-3-sulfonyl chloride): Sulfonyl fluorides exhibit slower hydrolysis rates compared to chlorides, making them more stable in aqueous environments but still reactive in SuFEx chemistry .
  • Methoxy (target) vs. methylsulfonyl (benzamide analog): Methoxy is electron-donating, while methylsulfonyl is electron-withdrawing, altering electronic profiles and binding affinities in drug design .

Analytical Characterization :

  • LCMS and HPLC methods (e.g., retention times 1.31–1.37 minutes under SMD-TFA05 conditions ) are critical for validating purity and identity of such compounds. The target’s hypothetical molecular ion [M+H]⁺ would likely exceed 210 m/z, aligning with analogs like 2-chloro-pyridine-3-sulfonyl chloride (212.05 g/mol) .

Synthetic Utility: Sulfonyl fluorides are increasingly preferred over chlorides in bioconjugation due to their biocompatibility and selectivity . The target’s methoxy group may further enhance solubility in polar solvents compared to non-polar analogs.

Biological Activity

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride (CMPF) is a member of the sulfonyl fluoride class, which has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

CMPF is characterized by its pyridine ring, which is substituted with a chlorine atom, a methoxy group, and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety is particularly significant due to its electrophilic nature, enabling it to engage in nucleophilic substitution reactions with various biological targets.

The primary mechanism by which CMPF exerts its biological effects is through covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acids such as serine, cysteine, and lysine, leading to enzyme inhibition or alteration of protein function. This characteristic makes CMPF a valuable tool for probing enzyme activity and understanding protein interactions.

Enzyme Inhibition

Research indicates that CMPF and similar sulfonyl fluorides can act as potent inhibitors of serine hydrolases. These enzymes play crucial roles in various biological processes, including metabolism and signal transduction. CMPF's ability to modify active site residues effectively inhibits enzyme function, making it a candidate for therapeutic applications against diseases where these enzymes are dysregulated.

Antimicrobial Properties

CMPF has also been evaluated for its antimicrobial activity. Studies have shown that compounds in the sulfonyl fluoride class exhibit significant antimicrobial properties, potentially due to their ability to disrupt bacterial enzyme functions. This aspect opens avenues for developing new antimicrobial agents.

Case Studies

  • Trypanosoma brucei Inhibition : A study screened various sulfonyl fluoride compounds against Trypanosoma brucei, identifying several with effective concentrations (EC50) below 10 μM. CMPF was part of this screening, demonstrating selective activity against the parasite compared to human cells, suggesting its potential in treating diseases like African sleeping sickness .
  • Chemical Proteomics : In experiments involving chemical proteomics, CMPF was used to identify target proteins in cellular systems. It was found to covalently modify serine hydrolases, indicating its role as an irreversible inhibitor and providing insights into its mechanism of action .

Data Tables

Study Target EC50 (μM) Selectivity Outcome
Study 1T. brucei< 1012-66 foldEffective inhibitor
Study 2Serine hydrolases100Not specifiedIdentified target engagement

Applications in Drug Development

Due to its reactivity profile and biological activity, CMPF serves as a promising scaffold for drug discovery. Its ability to selectively inhibit enzymes involved in critical pathways can be harnessed to develop therapeutics for various diseases, including cancer and infectious diseases.

Q & A

Q. What precautions are necessary when handling this compound due to limited toxicity data?

  • Safety Measures :
  • Use fume hoods, nitrile gloves, and PPE. Avoid skin/eye contact.
  • Emergency Protocol : In case of exposure, rinse with water for 15 mins and seek medical evaluation. Toxicity is inferred from structurally similar sulfonyl fluorides (LD₅₀ ~200 mg/kg in rodents) .

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